SE 175
Overview
Description
SE 175 is an organic nitrate compound that belongs to the same class as nitroglycerine. It acts as a nitric oxide donor in vivo following the reductive transformation of the nitrate group to nitric oxide. This compound has clinical applications as a vasodilator and is used in the treatment of angina. Additionally, nitric oxide donors like this compound confer neuroprotection and relieve neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
SE 175 is synthesized through a series of chemical reactions involving thiosalicylates and nitrooxyacylationThe reaction conditions typically require an acidic or basic catalyst, controlled temperature, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the compound, which is essential for its clinical applications. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
SE 175 undergoes several types of chemical reactions, including:
Oxidation: The nitrate group in this compound can be oxidized to form nitric oxide.
Reduction: The compound can be reduced to release nitric oxide, which is its active form.
Substitution: This compound can participate in substitution reactions where the nitrate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the nitrate group under controlled conditions.
Major Products Formed
The major product formed from the reduction of this compound is nitric oxide, which is responsible for its vasodilatory effects. Other products depend on the specific reactions and reagents used .
Scientific Research Applications
SE 175 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving nitric oxide donors and their chemical properties.
Biology: Investigated for its role in cell signaling and neuroprotection.
Medicine: Applied in the treatment of cardiovascular diseases such as angina and in pain management.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
SE 175 exerts its effects by releasing nitric oxide upon reductive transformation. Nitric oxide activates soluble guanylate cyclase in endothelial cells, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway results in the relaxation of smooth muscle cells and vasodilation. The compound also interacts with molecular targets involved in neuroprotection and pain relief .
Comparison with Similar Compounds
SE 175 is similar to other organic nitrate compounds such as nitroglycerine and isosorbide dinitrate. this compound has unique properties that make it intermediate in potency between these compounds. It is more stable in buffer or saline solution and has a distinct mechanism of nitric oxide release .
List of Similar Compounds
- Nitroglycerine
- Isosorbide dinitrate
- Sodium nitroprusside
- Nicorandil
Properties
IUPAC Name |
methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVRBDMTYQVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441243 | |
Record name | SE 175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258278-64-7 | |
Record name | SE 175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SE 175 function as a nitric oxide donor?
A1: While the exact mechanism of NO release from this compound isn't detailed in the provided research, it's stated that this compound releases NO upon reductive transformation within cells []. This suggests that cellular enzymes or reducing agents are likely involved in cleaving the nitrooxymethyl group from this compound, leading to the liberation of NO.
Q2: What is the primary molecular target of this compound?
A2: this compound, as a nitric oxide donor, exerts its effects primarily by elevating cyclic guanosine monophosphate (cGMP) levels within cells [, ]. This increase in cGMP is achieved through the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the formation of cGMP from guanosine triphosphate (GTP) []. NO is known to be a potent activator of sGC.
Q3: What are the downstream effects of this compound mediated cGMP elevation in HTMCs?
A3: The increase in cGMP levels induced by this compound leads to a reduction in endothelin-1 (ET-1)-induced:
- Myosin light chain-2 (MLC-2) phosphorylation: This suggests that this compound might interfere with the signaling pathways that control muscle contraction, leading to relaxation of HTMCs [].
- Formation of filamentous (F)-actin cytoskeletal stress fibers: this compound, at a concentration of 100 μM, significantly reduces the formation of these stress fibers, indicating a potential role in modulating cell morphology and contractility [].
- Localization of vinculin at focal adhesions: this compound disrupts the localization of vinculin, a protein involved in linking the actin cytoskeleton to the extracellular matrix through focal adhesions, further supporting its role in regulating cell adhesion and contractility [].
- Increase in HTMC monolayer resistance: This reduction in monolayer resistance, as measured by electrical cell substrate impedance sensing, signifies a decrease in cell contractility [].
Q4: What is the significance of this compound's effects on HTMC contractility?
A5: The trabecular meshwork plays a crucial role in regulating intraocular pressure (IOP) in the eye. The relaxation of HTMCs induced by this compound suggests that it might increase the outflow of aqueous humor from the eye, potentially leading to a reduction in IOP []. This property makes this compound a potential candidate for the development of novel IOP-lowering medications.
Q5: Are there any synergistic effects observed when combining this compound with other IOP-lowering agents?
A6: Research shows a synergistic effect on reducing HTMC resistance when latanoprost, a prostaglandin F2α receptor agonist, is combined with this compound []. This suggests that the IOP-lowering effects of both compounds could be enhanced when used in combination, potentially leading to improved therapeutic outcomes.
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